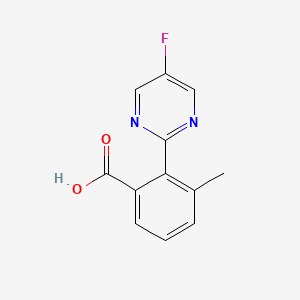
2-(5-Fluoropyrimidin-2-yl)-3-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Fluoropyrimidin-2-yl)-3-methylbenzoic acid is a chemical compound that features a fluoropyrimidine moiety attached to a methylbenzoic acid structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoropyrimidin-2-yl)-3-methylbenzoic acid typically involves the reaction of 2-chloro-5-fluoropyrimidine with a suitable benzoic acid derivative. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2-chloro-5-fluoropyrimidine reacts with a boronic acid derivative of 3-methylbenzoic acid .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors to enhance mass transfer and resource efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Fluoropyrimidin-2-yl)-3-methylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the benzoic acid moiety.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Major Products
Applications De Recherche Scientifique
2-(5-Fluoropyrimidin-2-yl)-3-methylbenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of potential therapeutic agents, including kinase inhibitors for cancer therapy.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic properties.
Biocatalysis: It is employed in enzyme-catalyzed reactions to produce chiral amines and other valuable intermediates.
Mécanisme D'action
The mechanism of action of 2-(5-Fluoropyrimidin-2-yl)-3-methylbenzoic acid involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit kinase activity by binding to the active site of the enzyme, thereby blocking its function . This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Fluoropyrimidin-2-yl)methanol: This compound shares the fluoropyrimidine moiety but differs in its functional groups, leading to different chemical properties and applications.
(5-Fluoropyridin-2-yl)boronic acid: Another similar compound, which is used in different synthetic applications due to its boronic acid functionality.
Uniqueness
2-(5-Fluoropyrimidin-2-yl)-3-methylbenzoic acid is unique due to its combination of a fluoropyrimidine ring with a methylbenzoic acid structure. This unique combination allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C12H9FN2O2 |
|---|---|
Poids moléculaire |
232.21 g/mol |
Nom IUPAC |
2-(5-fluoropyrimidin-2-yl)-3-methylbenzoic acid |
InChI |
InChI=1S/C12H9FN2O2/c1-7-3-2-4-9(12(16)17)10(7)11-14-5-8(13)6-15-11/h2-6H,1H3,(H,16,17) |
Clé InChI |
GVVQBURWFPBMGJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C(=O)O)C2=NC=C(C=N2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















